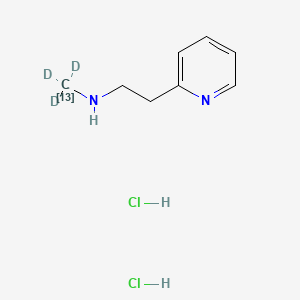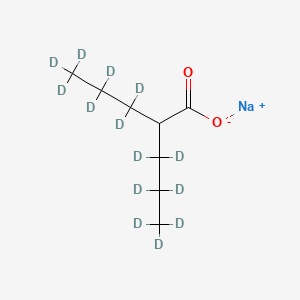
Betahistine-13C,d3 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betahistine-13C,d3 (dihydrochloride) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of betahistine dihydrochloride, which is an orally active histamine H1 receptor agonist and H3 receptor antagonist. Betahistine dihydrochloride is commonly used in the treatment of Ménière’s disease and other conditions associated with vertigo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Betahistine-13C,d3 (dihydrochloride) involves the incorporation of stable isotopes of carbon and hydrogen into the betahistine molecule. The process typically starts with the preparation of isotopically labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and carbon-13 labeled compounds .
Industrial Production Methods
Industrial production of Betahistine-13C,d3 (dihydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient incorporation of isotopes and the high purity of the final product. Quality control measures are implemented to monitor the isotopic enrichment and chemical purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Betahistine-13C,d3 (dihydrochloride) can undergo various types of chemical reactions, including:
Oxidation: Betahistine can be oxidized to form its corresponding N-oxide.
Reduction: The compound can be reduced to form its amine derivative.
Substitution: Betahistine can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Betahistine N-oxide.
Reduction: Betahistine amine derivative.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Betahistine-13C,d3 (dihydrochloride) is used extensively in scientific research due to its isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of betahistine in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of betahistine.
Drug Development: Used in the development of new drugs by studying the pharmacokinetic and pharmacodynamic properties of betahistine analogs.
Biomedical Research: Investigates the role of histamine receptors in various physiological and pathological conditions.
Mechanism of Action
Betahistine-13C,d3 (dihydrochloride) exerts its effects primarily through its action on histamine receptors. It acts as an agonist at histamine H1 receptors and an antagonist at histamine H3 receptors. The stimulation of H1 receptors in the inner ear leads to vasodilation and increased permeability of blood vessels, which helps reduce endolymphatic pressure. This action is beneficial in conditions like Ménière’s disease, where endolymphatic hydrops is a problem .
Comparison with Similar Compounds
Betahistine-13C,d3 (dihydrochloride) is unique due to its isotopic labeling, which makes it particularly useful in research applications. Similar compounds include:
Betahistine Dihydrochloride: The non-labeled version of the compound, used clinically for vertigo and Ménière’s disease.
Deuterated Betahistine: Betahistine labeled with deuterium but not carbon-13.
Carbon-13 Labeled Compounds: Other compounds labeled with carbon-13 for use in metabolic studies.
Betahistine-13C,d3 (dihydrochloride) stands out due to its dual labeling with both carbon-13 and deuterium, providing enhanced capabilities for tracing and quantification in various research applications.
Properties
Molecular Formula |
C8H14Cl2N2 |
|---|---|
Molecular Weight |
213.12 g/mol |
IUPAC Name |
2-pyridin-2-yl-N-(trideuterio(113C)methyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H/i1+1D3;; |
InChI Key |
XVDFMHARQUBJRE-KOPKDTSFSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])NCCC1=CC=CC=N1.Cl.Cl |
Canonical SMILES |
CNCCC1=CC=CC=N1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)










